molecular formula C25H26N2O3S B2805305 N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-85-7

N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No. B2805305
CAS RN: 863004-85-7
M. Wt: 434.55
InChI Key: HWXNVONTSGFZSS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Characterization

Research has focused on synthesizing various benzothiazepine derivatives, including compounds similar to N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide, through different chemical reactions. These compounds are characterized using techniques such as IR, NMR (1H & 13C), and mass spectral analyses to confirm their structures. Notably, methods like microwave-assisted synthesis have been utilized for rapid and environmentally friendly production, resulting in compounds with potential biological activities (Nguyen et al., 2018); (Raval et al., 2012).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial properties of benzothiazepine derivatives. Compounds structurally related to the one have shown significant antibacterial and antifungal activities against various strains. These activities are assessed through in vitro studies, suggesting the potential of these compounds in developing new antimicrobial agents (Tailor et al., 2014).

Anti-inflammatory and Anticancer Activities

Further research has extended into the anti-inflammatory and anticancer potential of benzothiazepine derivatives. Compounds have been synthesized and evaluated for their ability to inhibit inflammation and show cytotoxicity against cancer cell lines. These findings underscore the therapeutic potential of these compounds in treating various diseases, including cancer (Sunder et al., 2013); (Gudisela et al., 2017).

properties

IUPAC Name

N-(4-butylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-3-7-18-11-13-19(14-12-18)26-24(28)17-27-20-8-4-5-10-22(20)31-23(16-25(27)29)21-9-6-15-30-21/h4-6,8-15,23H,2-3,7,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXNVONTSGFZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

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